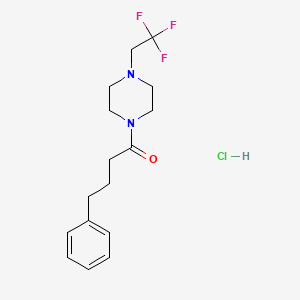
4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re interested in seems to be a derivative of phenylpiperazine . Phenylpiperazines are a family of organic compounds based on the piperazine structure with a phenyl substituent. They have a wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . High-resolution mass spectrometry (HRMS) can also be used to determine the molecular weight .Chemical Reactions Analysis
Phenylpiperazine derivatives can undergo a variety of chemical reactions. For example, they can be used as linkers in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of phenylpiperazine derivatives can be determined using various analytical techniques. For example, the melting point can be determined experimentally , and the InChI code can be used to represent the compound’s structure .科学的研究の応用
Molecular Associations and Complex Formation
One study explores the molecular association between a similar compound with antidiabetic potential and 2-hydroxypropyl-β-cyclodextrin (HPBCD), aiming to improve solubility through complex formation. This research indicates that such complexes can retain biological activity, highlighting their potential in enhancing the solubility and bioavailability of pharmacologically active compounds (Devine et al., 2020).
Synthesis and Pharmacological Evaluation
Another study focused on the design, synthesis, and pharmacological evaluation of novel derivatives of a structurally related piperazine compound, investigating their antidepressant and antianxiety activities. This research underscores the therapeutic potential of piperazine derivatives in treating psychiatric disorders (Kumar et al., 2017).
Neuroleptic Agents
Research on neuroleptic agents, including Fluspirilen and Penfluridol, which contain a piperazine moiety, reveals the importance of specific structural features for their pharmaceutical activity. The study outlines the synthetic routes to these compounds, demonstrating the role of piperazine derivatives in developing neuroleptic drugs (Botteghi et al., 2001).
Soluble Epoxide Hydrolase Inhibitors
A novel series of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, featuring a triazine and piperazine scaffold, was identified, highlighting the critical role of the triazine heterocycle for potency and selectivity. This study contributes to the understanding of the structural requirements for the development of therapeutic agents targeting soluble epoxide hydrolase (Thalji et al., 2013).
T-Type Calcium Channel Blockers
Research on a novel T-type calcium channel blocker, HYP-10, elucidates its synthesis and quantification method in rat plasma, supporting its potential as a pain reliever and analgesic in neuropathic pain models. This highlights the therapeutic applications of piperazine derivatives in pain management (Noh et al., 2011).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been observed to interact with their targets, leading to changes in cell viability . For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Compounds with similar structures have been observed to produce a loss of cell viability in certain cell lines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O.ClH/c17-16(18,19)13-20-9-11-21(12-10-20)15(22)8-4-7-14-5-2-1-3-6-14;/h1-3,5-6H,4,7-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURQBDBYNKDYSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)

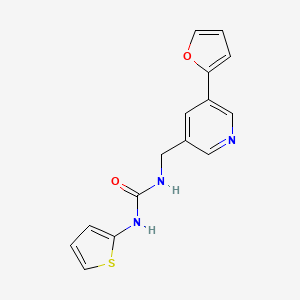

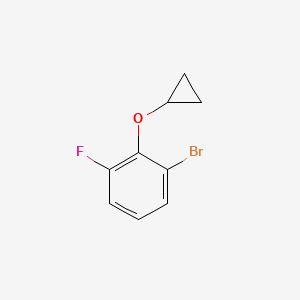
![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)
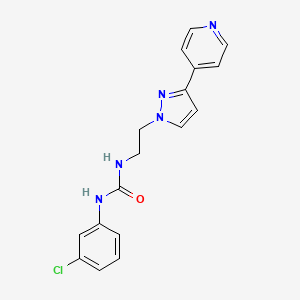
![(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride](/img/structure/B2383805.png)
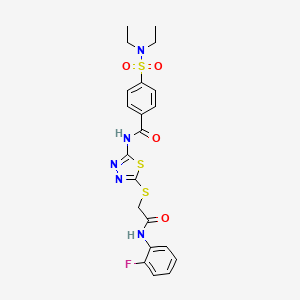
![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)
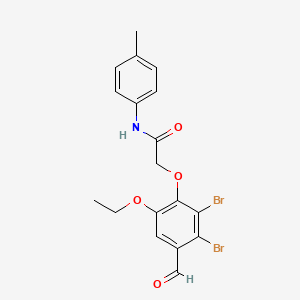
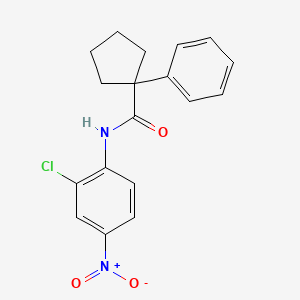

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)